rac Propranolol-d7

説明

“rac Propranolol-d7” is an anti-hypertensive, anti-anginal, and anti-arrhythmic β-AR (β-Adrenergic receptor) blocker . It is an inhibitor of β-AR (β-Adrenergic receptor), PAP, SR, and PKC . It is used in the field of neurology research .

Synthesis Analysis

The synthesis of Propranolol involves the reaction of 1-Naphthol and Isopropylamine . Efficient chemoenzymatic routes toward the synthesis of both enantiomers of adrenergic β-blockers were accomplished by identifying a central chiral building block .Molecular Structure Analysis

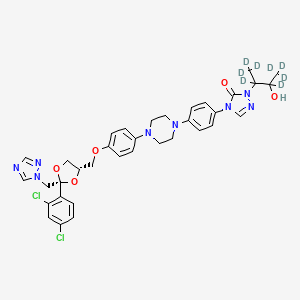

The molecular formula of “rac Propranolol-d7” is C16H14D7NO2 . The molecular weight is 266.39 . The structure of Propranolol-d7 (ring-D7) can be found on ChemSpider .Physical And Chemical Properties Analysis

The physical and chemical properties of “rac Propranolol-d7” include a molecular weight of 266.39 and a molecular formula of C16H14D7NO2 . More detailed properties are not available in the search results.科学的研究の応用

Clinical Diagnostics

rac Propranolol-d7: is utilized as an internal standard for quantitation of propranolol levels in patient samples using techniques like LC/MS or GC/MS . This application is crucial in clinical toxicology, diagnostic testing, and forensic analysis. The accurate measurement of propranolol is essential for monitoring therapeutic levels, ensuring patient safety, and investigating potential cases of drug misuse.

Pharmaceutical Research

In pharmaceutical research, rac Propranolol-d7 serves as a reference material in the development of new formulations . It aids in the study of drug metabolism and pharmacokinetic profiles, which are vital for understanding the drug’s behavior in the human body. This research can lead to the optimization of dosing regimens and the enhancement of drug efficacy.

Forensic Science

rac Propranolol-d7: finds its application in forensic science as a reference standard for the identification and quantification of propranolol in biological samples . This is particularly important in cases of drug-related crimes or accidental poisonings, where precise detection and measurement are required for legal proceedings.

Therapeutic Treatments

Propranolol, from which rac Propranolol-d7 is derived, is known for its therapeutic effects in treating cardiovascular diseases and conditions like anxiety and stress . It has shown promise in repurposed drug roles for rare vascular diseases due to its antiangiogenic and anti-inflammatory properties .

Biochemistry

In biochemistry, rac Propranolol-d7 is used to study the interaction of drugs with various biochemical pathways . It helps in understanding the drug’s mechanism of action at the molecular level, which is fundamental for the discovery of new therapeutic targets and the design of novel drugs.

Pharmacology

rac Propranolol-d7: plays a role in pharmacological research by helping to elucidate the drug’s effects on sodium channels, which may explain some of the therapeutic and adverse effects of propranolol . This research contributes to a deeper understanding of drug actions and interactions, paving the way for the development of safer and more effective medications.

特性

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHHHDLHHXJYJD-QLWPOVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662177 | |

| Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Propranolol-d7 | |

CAS RN |

98897-23-5 | |

| Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)